![molecular formula C17H23N3O3 B12091527 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
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Overview
Description
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both an adamantyl group and an imidazole ring. The adamantyl group is a bulky, rigid structure derived from adamantane, while the imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms. This combination of structures imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: Adamantane is reacted with a suitable acylating agent to form the adamantylcarbonyl intermediate.
Coupling with Imidazole Derivative: The adamantylcarbonyl intermediate is then coupled with an imidazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced adamantyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.
Biology
Research has indicated that 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have suggested that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by interacting with specific molecular targets involved in cell proliferation and signaling pathways .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications:
- Infection Treatment: Due to its antimicrobial properties, it may be useful in treating bacterial infections.
- Cancer Therapy: Its ability to affect cancer cell growth pathways positions it as a promising candidate for anticancer drug development .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Evaluation: A study evaluated various derivatives of imidazole and their effects on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells .
- Antimicrobial Activity Assessment: Research demonstrated that derivatives containing the adamantyl group showed enhanced antimicrobial activity compared to their non-adamantyl counterparts, suggesting that structural modifications can lead to improved efficacy against pathogens .
Mechanism of Action
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring and have antimicrobial properties.
Adamantyl Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group and are used as antiviral agents.
Uniqueness
The combination of the adamantyl group and the imidazole ring in this compound imparts unique chemical and biological properties that are not found in other compounds with only one of these groups. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a novel amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C17H23N3O3
- Molecular Weight : 317.38 g/mol
- CAS Number : 1009727-38-1
Structure
The compound features an adamantyl group, which is known for its unique structural properties that can influence biological activity. The imidazole moiety is also significant, often associated with various biological functions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly protein tyrosine kinases (PTKs). PTKs are crucial in various cellular processes, including signal transduction and cell proliferation. The compound acts as an inhibitor of certain PTKs, which plays a role in cancer therapy and other diseases characterized by dysregulated kinase activity .
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the adamantyl and imidazole groups can significantly impact its potency and selectivity toward specific targets. Research indicates that variations in these groups can enhance binding affinity to PTKs while minimizing off-target effects .
In Vivo Studies
- Study on Cancer Cell Lines :
- Animal Model for Inflammation :
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammation markers | |
Neuroprotective | Modulates neuroinflammatory responses |
Structure-Activity Relationship Insights
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H23N3O3/c21-15(22)14(4-13-8-18-9-19-13)20-16(23)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12,14H,1-7H2,(H,18,19)(H,20,23)(H,21,22) |
InChI Key |
IVTNWTBHDBDPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origin of Product |
United States |
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